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Compound of Interest

Compound Name: 2-Hydroxypropiophenone

CAS No.: 5650-40-8

Cat. No.: B1664086 Get Quote

Executive Summary
This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of

2-hydroxypropiophenone (2-HPP).[1] As a critical intermediate in the synthesis of

pharmaceuticals like propafenone and a structural isomer of forensic targets, accurate

identification of 2-HPP is essential.[1] This document details the mechanistic pathways

governing its mass spectrum, specifically the dominance of

-cleavage and the "ortho-effect," and provides a comparative framework to distinguish it from
its isomer, 4-hydroxypropiophenone (4-HPP).

Chemical Context & Significance
2-Hydroxypropiophenone (CAS: 610-99-1) is an aromatic ketone characterized by a hydroxyl

group at the ortho position relative to the propionyl moiety.[1]

Molecular Formula:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline

ng-star-inserted">

[2][3][4][5]

Molecular Weight: 150.17 g/mol [1][4]
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Key Structural Feature: The ortho-hydroxyl group facilitates intramolecular hydrogen bonding

with the carbonyl oxygen.[1] This interaction stabilizes the neutral molecule but creates

distinct ionization behaviors compared to its para-isomer (4-HPP), which relies on

intermolecular hydrogen bonding.

Why This Matters
In drug development and forensic analysis, distinguishing positional isomers is non-trivial.

While 2-HPP and 4-HPP share identical molecular weights and similar base peaks, their

pharmacological precursors and degradation pathways differ significantly.[1] Misidentification

can lead to erroneous pathway elucidation in metabolic studies.[1]

Experimental Protocol (Self-Validating System)
To reproduce the fragmentation patterns described, the following GC-MS conditions are

recommended. This protocol includes a self-validating tuning step to ensure mass accuracy.[1]

Instrumentation & Conditions
Parameter Setting / Description

Ionization Mode Electron Ionization (EI) at 70 eV

Source Temperature
230 °C (Prevents condensation of polar

isomers)

Transfer Line 280 °C

Column
5% Phenyl-methylpolysiloxane (e.g., HP-5MS,

DB-5MS), 30m × 0.25mm × 0.25µm

Carrier Gas Helium at 1.0 mL/min (Constant Flow)

Inlet Splitless (1 min purge) at 250 °C

Oven Program

60°C (1 min)

20°C/min

280°C (3 min)
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Validation Step (The "Check-Tune")
Before running samples, perform an autotune using Perfluorotributylamine (PFTBA).[1]

Validation Criteria: The ratio of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

69, 219, and 502 must fall within your instrument's standard compliance (typically 100 : >35 :
>1).

Why? If ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

219 or 502 are low, high-mass sensitivity is compromised, potentially skewing the ratio of the
molecular ion (

150) to the base peak (

121).

Mechanistic Fragmentation Analysis
The mass spectrum of 2-HPP is dominated by ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

-cleavage adjacent to the carbonyl group. Unlike simple aliphatic ketones, the aromatic ring
directs charge retention.

Primary Fragmentation Pathway[1]
Molecular Ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-

star-inserted">

): The radical cation forms at

150. Due to the stabilizing intramolecular H-bond, the molecular ion is often distinct, though
not the base peak.[1]

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
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-Cleavage (Base Peak Formation): The bond between the carbonyl carbon and the ethyl
group (

-carbon) breaks. The charge is retained on the aromatic acyl fragment due to resonance
stabilization.[1]

Loss: Ethyl radical (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

, 29 Da).

Product: 2-Hydroxybenzoyl cation (ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

121). This is typically the Base Peak (100%).[1]

Decarbonylation: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

121 ion ejects a neutral carbon monoxide (CO) molecule.

Loss: CO (28 Da).[1][6]

Product: Hydroxyphenyl cation / Phenol radical cation analog (ngcontent-ng-

c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

93).

Cyclization/Degradation: Further loss of CO or ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

leads to the cyclopentadienyl cation (

65).

The "Ortho-Effect"
A subtle but diagnostic pathway specific to the 2-isomer involves the interaction between the

carbonyl oxygen and the ortho-hydroxyl hydrogen.[1]
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Mechanism: Transfer of the hydroxyl hydrogen to the carbonyl oxygen followed by neutral

loss of water (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-

star-inserted">

).

Observation: A minor peak at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

132 (

). This peak is often absent or significantly lower in the para-isomer (4-HPP) because the
geometry prevents this intramolecular transfer.

Pathway Visualization
The following diagram maps the fragmentation logic, color-coded for ion stability.

Molecular Ion (M+)
m/z 150

(C9H10O2)

Base Peak
2-Hydroxybenzoyl Cation

m/z 121

Alpha-Cleavage
(- Ethyl, 29 Da)

Ortho-Effect Ion
(Loss of H2O)

m/z 132

Ortho-Effect
(- H2O, 18 Da)

Phenol Cation Analog
m/z 93

Decarbonylation
(- CO, 28 Da)

Cyclopentadienyl Cation
m/z 65

Ring Degradation
(- CO, 28 Da)

Click to download full resolution via product page
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Figure 1: Mechanistic fragmentation pathway of 2-hydroxypropiophenone.[1] The red node

indicates the base peak (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

121).

Comparative Analysis: 2-HPP vs. Alternatives
The primary challenge in analyzing 2-HPP is distinguishing it from 4-hydroxypropiophenone (4-

HPP).[1] Both share the same MW (150) and Base Peak (121).

Mass Spectral Comparison
While the spectra are strikingly similar, subtle intensity differences exist.[1]
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Feature
2-
Hydroxypropiophe
none (Ortho)

4-
Hydroxypropiophe
none (Para)

Mechanistic
Reason

Base Peak

ngcontent-ng-

c1352109670=""

_nghost-ng-

c1270319359=""

class="inline ng-star-

inserted">

121

121

Both favor

-cleavage of the ethyl

group to form stable

acyl ions.

Molecular Ion

(ngcontent-ng-

c1352109670=""

_nghost-ng-

c1270319359=""

class="inline ng-star-

inserted">

150)

Distinct (15-25%

Abundance)

Distinct (20-30%

Abundance)

Both aromatic rings

stabilize the radical

cation.

Ortho Peak

(ngcontent-ng-

c1352109670=""

_nghost-ng-

c1270319359=""

class="inline ng-star-

inserted">

132)

Present (Trace/Minor) Absent

Only 2-HPP allows

intramolecular H-

transfer for water loss.
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ngcontent-ng-

c1352109670=""

_nghost-ng-

c1270319359=""

class="inline ng-star-

inserted">

93 Intensity

High High
Secondary loss of CO

is common to both.

Chromatographic Differentiation (The Real Solution)
As a Senior Scientist, I advise against relying solely on MS fragmentation for isomer

differentiation. Retention Time (RT) is the definitive discriminator on non-polar columns.[1]

2-HPP (Ortho): Intramolecular H-bonding "hides" the polar hydroxyl group.[1] The molecule

appears less polar to the column stationary phase.[1]

Result:Elutes Earlier.

4-HPP (Para): The hydroxyl group is exposed, engaging in intermolecular H-bonding with the

stationary phase.[1]

Result:Elutes Later.

Decision Workflow
Use this logic flow to confirm identity in complex mixtures.
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Unknown Peak
m/z 150 detected

Is Base Peak m/z 121?

Likely distinct ketone
or impurity

No

Check Retention Time (RT)
(vs. Standards)

Yes

Early Eluter
(Intramolecular H-bond)

ID: 2-Hydroxypropiophenone

RT < Para Standard

Late Eluter
(Intermolecular H-bond)

ID: 4-Hydroxypropiophenone

RT > Ortho Standard

Click to download full resolution via product page

Figure 2: Decision workflow for differentiating hydroxypropiophenone isomers based on MS

and chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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